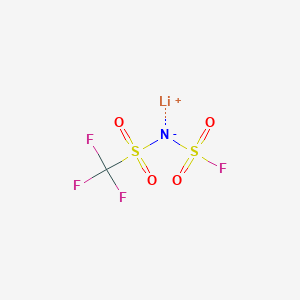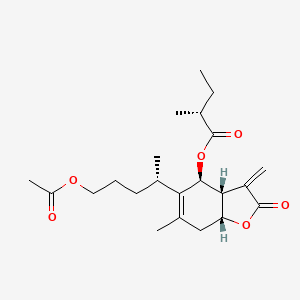
4-(2-Aminoethyl)cyclohexan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multistep reactions starting from different precursors. For instance, the synthesis of 4-silacyclohexanones and their subsequent conversion to (4-silacyclohexan-1-yl)amines through reductive amination is described, which could be analogous to the synthesis of 4-(2-Aminoethyl)cyclohexan-1-amine . Additionally, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines to produce tetrahydroindol-4-ones , and the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines to synthesize pyrroles are relevant to understanding potential synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-Aminoethyl)cyclohexan-1-amine can be characterized by various analytical techniques such as NMR spectroscopy and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 4-(2-Aminoethyl)cyclohexan-1-amine.
Chemical Reactions Analysis
The papers describe various chemical reactions involving amines and cyclohexane derivatives. For example, photoreactions of cyclohexadienones with amines involve radical cyclization and ring expansion , and asymmetric [4+2] cycloadditions of allenoates with alkenes are promoted by secondary amines . These reactions highlight the reactivity of amines in different contexts, which could be extrapolated to the chemical behavior of 4-(2-Aminoethyl)cyclohexan-1-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines and cyclohexane derivatives can be deduced from their synthesis and molecular structure. For example, the solubility in different solvents, boiling and melting points, and stability can be inferred from the synthetic methods and the molecular interactions within the compound . The asymmetric Strecker synthesis of amino acids also provides information on the chiral properties of similar compounds .
Applications De Recherche Scientifique
Ring-Opening Cyclization
Research by Nambu et al. (2014) details the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. This process, which occurs at room temperature without additives, yields tetrahydroindol-4-ones and can be converted to 4-hydroxyindole derivatives. Such methodologies are pivotal in creating compounds with potential applications in various chemical and pharmaceutical industries (Nambu et al., 2014).
Graphene-Based Catalysts for Nitro Compound Reduction
Nasrollahzadeh et al. (2020) discuss the use of graphene-based catalysts for the reduction of nitro compounds to amines. This reduction is essential in synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, and polymers, showcasing the broad utility of these catalysts in various scientific applications (Nasrollahzadeh et al., 2020).
Enantioselective Synthesis via Carbene-Catalyzed Amination
Huang et al. (2019) developed a carbene-catalyzed α-carbon amination of chloroaldehydes, leading to optically enriched dihydroquinoxalines. These structures are important in natural products and synthetic bioactive molecules, indicating their significance in the synthesis of complex organic compounds (Huang et al., 2019).
Preparation and Characterization of Organosoluble Polyimides
Yang et al. (2001) explored the synthesis and characterization of polyimides using bis(ether amine) with a cyclohexane cardo group. The study illustrates the importance of such compounds in producing materials with desirable film-forming ability, thermal stability, and tensile properties, relevant in material science and engineering (Yang et al., 2001).
Synthesis and Characterization of Metal Complexes
Al-Daffay et al. (2022) synthesized chelate complexes using a derivative of trans-4-(aminomethyl) cyclohexane carboxylic acid, indicating the potential of such complexes in various applications including catalysis and material science (Al-Daffay & Al‐Hamdani, 2022).
Propriétés
IUPAC Name |
4-(2-aminoethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-6-5-7-1-3-8(10)4-2-7/h7-8H,1-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGQLNVWQRKCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616576 | |
| Record name | 4-(2-Aminoethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)cyclohexan-1-amine | |
CAS RN |
51274-44-3, 202256-86-8 | |
| Record name | 4-(2-Aminoethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Aminoethyl)cyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



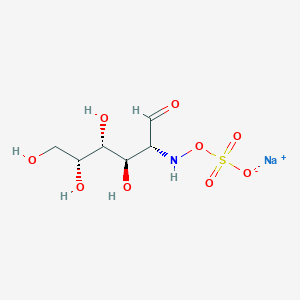



![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)



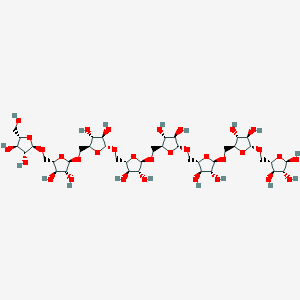
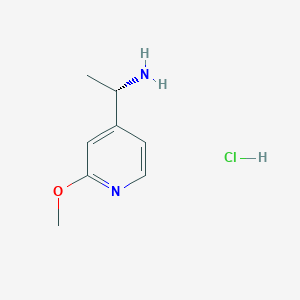
![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)
